molecular formula C18H22ClN5O2 B12266324 4-[(5-chloropyrimidin-2-yl)(methyl)amino]-N-(3-methoxyphenyl)piperidine-1-carboxamide

4-[(5-chloropyrimidin-2-yl)(methyl)amino]-N-(3-methoxyphenyl)piperidine-1-carboxamide

Cat. No.: B12266324
M. Wt: 375.9 g/mol
InChI Key: INMFNMGCOPRUDU-UHFFFAOYSA-N
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Description

4-[(5-chloropyrimidin-2-yl)(methyl)amino]-N-(3-methoxyphenyl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-chloropyrimidin-2-yl)(methyl)amino]-N-(3-methoxyphenyl)piperidine-1-carboxamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(5-chloropyrimidin-2-yl)(methyl)amino]-N-(3-methoxyphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-[(5-chloropyrimidin-2-yl)(methyl)amino]-N-(3-methoxyphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its neuroprotective and anti-inflammatory effects . The molecular targets include proteins involved in the NF-kB inflammatory pathway and endoplasmic reticulum stress response .

Properties

Molecular Formula

C18H22ClN5O2

Molecular Weight

375.9 g/mol

IUPAC Name

4-[(5-chloropyrimidin-2-yl)-methylamino]-N-(3-methoxyphenyl)piperidine-1-carboxamide

InChI

InChI=1S/C18H22ClN5O2/c1-23(17-20-11-13(19)12-21-17)15-6-8-24(9-7-15)18(25)22-14-4-3-5-16(10-14)26-2/h3-5,10-12,15H,6-9H2,1-2H3,(H,22,25)

InChI Key

INMFNMGCOPRUDU-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C(=O)NC2=CC(=CC=C2)OC)C3=NC=C(C=N3)Cl

Origin of Product

United States

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